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For Researchers, Scientists, and Drug Development Professionals

The effective delivery of active pharmaceutical ingredients (APIs) through the skin is a critical

challenge in the development of topical and transdermal therapies. Penetration enhancers are

pivotal in overcoming the formidable barrier of the stratum corneum. This guide provides an

objective comparison of Arlasolve DMI (Dimethyl Isosorbide) with other commonly used

penetration enhancers, supported by experimental data from in-vitro skin permeation studies.

Performance Comparison of Penetration Enhancers
Arlasolve DMI is known to primarily function by increasing the solubility of an API within the

formulation and the skin, thereby enhancing its partitioning into the stratum corneum.[1][2] In

contrast, other enhancers, such as oleic acid, are thought to disrupt the highly ordered lipid

structure of the stratum corneum, creating a more permeable pathway for drug diffusion. The

following tables summarize quantitative data from in-vitro studies comparing the performance

of Arlasolve DMI with other penetration enhancers.
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Active
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Ingredient

(API)

Penetration

Enhancer(s)
Vehicle Key Findings

Permeation

Metric (units)

Enhanceme

nt Ratio (ER)

Nifedipine

Dimethyl

Isosorbide

(DI)

Not specified

DI alone

demonstrated

the ability to

permeate the

skin.

12%

permeated in

24h

-

Nifedipine

Propylene

Glycol (PG) +

Oleic Acid

(OA) +

Dimethyl

Isosorbide

(DI)

Not specified

The

combination

of PG, OA,

and DI

yielded the

optimal flux

and lag time

for nifedipine.

[1]

Flux: 146

(µg/h per

cm²)

-

Fenoterol

Hydrobromid

e

Transcutol +

Dimethyl

Isosorbide

(1:1)

Co-solvent

system

A high extent

of drug

permeation

was observed

with this

mixture.

Q24: High

permeation
-

Fenoterol

Hydrobromid

e

Transcutol +

Oleic Acid

(1:1)

Co-solvent

system

This

combination

showed the

highest

cumulative

amount of

fenoterol

permeated

after 24

hours,

Q24: 2004.04

(µg/cm²)

~10 (vs 10%

PG)
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approximatel

y ten times

more

effective than

10% PG in

buffer.[3]

Hydroquinon

e, Salicylic

Acid,

Octadecenedi

oic Acid

10% Dimethyl

Isosorbide

(DMI)

Oil-in-water

emulsion

No significant

enhancement

in skin

permeation

was observed

for these

lipophilic

compounds.

[4][5]

Not specified
Not

significant

Hydroquinon

e, Salicylic

Acid,

Octadecenedi

oic Acid

10%

Diethylene

Glycol

Monoethyl

Ether

(DGME)

Oil-in-water

emulsion

Similar to

DMI, no

significant

enhancement

was

observed.[4]

[5]

Not specified
Not

significant

Note: A direct comparison of enhancement ratios across different studies can be misleading

due to variations in experimental conditions, skin models, and the physicochemical properties

of the APIs. The enhancement ratio (ER) is typically calculated as the ratio of the permeability

coefficient or flux of the API with the enhancer to that without the enhancer.[6]

Experimental Protocols
The following is a detailed methodology for a typical in-vitro skin permeation study using Franz

diffusion cells, based on established protocols.[7][8]

Skin Membrane Preparation
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Skin Source: Excised human or animal (e.g., porcine, rat) skin is commonly used. The skin

should be free of any visible damage.

Preparation: Subcutaneous fat is carefully removed, and the skin is often dermatomed to a

uniform thickness (typically 200-500 µm) to isolate the stratum corneum and epidermis.

Storage: Prepared skin sections can be wrapped in aluminum foil and stored at -20°C or

below until use.

Thawing and Mounting: Before the experiment, the skin is thawed at room temperature. A

section of the skin is mounted on the Franz diffusion cell with the stratum corneum side

facing the donor compartment and the dermal side in contact with the receptor medium.

Franz Diffusion Cell Setup
Apparatus: A static or flow-through Franz diffusion cell is used. It consists of a donor

chamber, a receptor chamber, and a port for sampling.[8]

Receptor Medium: The receptor chamber is filled with a physiologically relevant buffer (e.g.,

phosphate-buffered saline, pH 7.4) that ensures sink conditions (the concentration of the API

in the receptor medium should not exceed 10% of its saturation solubility). For poorly water-

soluble APIs, a co-solvent or surfactant may be added. The medium is continuously stirred

with a magnetic stir bar to ensure homogeneity.

Temperature Control: The temperature of the receptor medium is maintained at 32 ± 1°C to

mimic the physiological temperature of the skin surface.

Dosing and Sampling
Formulation Application: A precise amount of the test formulation (containing the API and the

penetration enhancer) is applied evenly to the surface of the skin in the donor chamber.

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the

receptor medium are withdrawn from the sampling port.

Medium Replacement: An equal volume of fresh, pre-warmed receptor medium is

immediately added back to the receptor chamber to maintain a constant volume.
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Sample Analysis
Analytical Method: The concentration of the API in the collected samples is quantified using a

validated analytical method, most commonly High-Performance Liquid Chromatography

(HPLC) with UV or mass spectrometry detection.[7]

Data Analysis
Cumulative Amount Permeated: The cumulative amount of the API permeated per unit area

of the skin (µg/cm²) is plotted against time.

Steady-State Flux (Jss): The flux is the rate of drug permeation through the skin and is

determined from the slope of the linear portion of the cumulative amount versus time plot.

Permeability Coefficient (Kp): This is calculated by dividing the steady-state flux by the

concentration of the API in the donor compartment.

Enhancement Ratio (ER): The ER is calculated by dividing the flux or permeability coefficient

of the API with the enhancer by that of the control (without the enhancer).

Visualizing the Mechanisms and Workflows
To better understand the processes involved in in-vitro skin permeation studies and the

proposed mechanisms of action of penetration enhancers, the following diagrams are provided.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://cdnmedia.eurofins.com/apac/media/609898/franz-cell-testing.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for In-Vitro Skin Permeation Study
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Caption: A flowchart of the in-vitro skin permeation study workflow.
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Proposed Mechanisms of Action of Penetration Enhancers
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Caption: Mechanisms of skin permeation enhancement.

Conclusion
Arlasolve DMI presents a compelling option as a penetration enhancer, primarily through its

mechanism of increasing the solubility of APIs. The available data suggests that its

effectiveness can be highly dependent on the specific API and the overall formulation. For

instance, while it has shown promise in combination with other enhancers for certain drugs, its

efficacy with some lipophilic compounds in emulsion-based systems may be limited. A thorough

understanding of the API's physicochemical properties and the desired delivery profile is crucial

for selecting the most appropriate penetration enhancer. Further head-to-head in-vitro
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permeation studies with a wider range of APIs and comparator enhancers would be beneficial

to build a more comprehensive performance profile for Arlasolve DMI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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